Cas no 921813-71-0 (4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide)

4-Ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with an ethoxy group at the para position and linked to a 1-methyl-2-oxoindoline moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules. The presence of the ethoxy group enhances solubility and modulates electronic properties, while the indolinone scaffold may contribute to binding affinity in target interactions. Its well-defined chemical properties make it suitable for research applications, including drug discovery and structure-activity relationship studies. The compound is typically characterized by high purity and stability under standard laboratory conditions.
4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide structure
921813-71-0 structure
Product name:4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
CAS No:921813-71-0
MF:C18H18N2O3
MW:310.347124576569
CID:5954326
PubChem ID:27652440

4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
    • 4-ethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
    • AKOS001997025
    • F2257-0178
    • SR-01000911455
    • 921813-71-0
    • 4-ethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
    • SR-01000911455-1
    • Inchi: 1S/C18H18N2O3/c1-3-23-15-7-4-12(5-8-15)18(22)19-14-6-9-16-13(10-14)11-17(21)20(16)2/h4-10H,3,11H2,1-2H3,(H,19,22)
    • InChI Key: PQIVOZTZXIXSOT-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CC(=O)N2C)(=O)C1=CC=C(OCC)C=C1

Computed Properties

  • Exact Mass: 310.13174244g/mol
  • Monoisotopic Mass: 310.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6Ų
  • XLogP3: 2.1

4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2257-0178-4mg
4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921813-71-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2257-0178-10mg
4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921813-71-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2257-0178-5μmol
4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921813-71-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2257-0178-50mg
4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921813-71-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2257-0178-40mg
4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921813-71-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2257-0178-20μmol
4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921813-71-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2257-0178-75mg
4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921813-71-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2257-0178-10μmol
4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921813-71-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2257-0178-1mg
4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921813-71-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2257-0178-2mg
4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
921813-71-0 90%+
2mg
$59.0 2023-05-16

Additional information on 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Research Brief on 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS: 921813-71-0)

4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS: 921813-71-0) is a synthetic small molecule that has garnered significant attention in recent chemical and biomedical research. This compound, characterized by its indole and benzamide structural motifs, has been investigated for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. Recent studies have focused on its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

The compound's molecular structure suggests potential interactions with key biological targets, including kinases and receptors involved in cell proliferation and apoptosis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide exhibits selective inhibition of specific kinase pathways, which are often dysregulated in cancer. The study utilized in vitro assays and x-ray crystallography to elucidate the binding mode of the compound, revealing a unique interaction with the ATP-binding site of the target kinase.

Further research has explored the compound's potential in neurodegenerative diseases. A 2024 paper in Neuropharmacology reported that 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide showed neuroprotective effects in cellular models of Parkinson's disease. The study attributed these effects to the compound's ability to modulate oxidative stress and mitochondrial function, highlighting its multifunctional pharmacological profile.

Pharmacokinetic studies have also been conducted to evaluate the compound's drug-like properties. A recent preclinical investigation published in European Journal of Pharmaceutical Sciences (2024) assessed the absorption, distribution, metabolism, and excretion (ADME) of 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide in rodent models. The results indicated favorable oral bioavailability and brain penetration, supporting its potential as a central nervous system (CNS) active agent.

Despite these promising findings, challenges remain in the development of 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed in future studies. Ongoing research is focused on optimizing the compound's structure to enhance its efficacy and safety profile.

In conclusion, 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS: 921813-71-0) represents a promising candidate for further development in both oncology and neurodegenerative diseases. Its unique mechanism of action and favorable pharmacokinetic properties warrant continued investigation, with the potential to translate into novel therapeutic interventions.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm